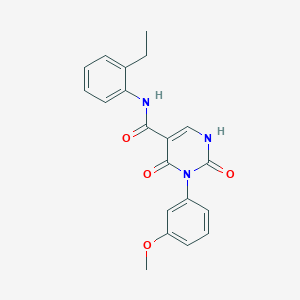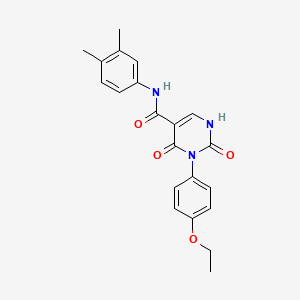![molecular formula C28H23N5O4 B11286694 8-methoxy-5-methyl-3-(3-methylphenyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B11286694.png)
8-methoxy-5-methyl-3-(3-methylphenyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-METHOXY-5-METHYL-3-(3-METHYLPHENYL)-1-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHOXY-5-METHYL-3-(3-METHYLPHENYL)-1-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE typically involves multi-step organic synthesis. The process may include:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Indole Moiety: The indole ring can be introduced through a series of condensation reactions.
Functional Group Modifications: Methoxy and methyl groups are introduced via alkylation reactions, often using reagents like methyl iodide or dimethyl sulfate.
Final Cyclization and Oxidation: The final step involves cyclization to form the pyrimido[5,4-b]indole core, followed by oxidation to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets could make it a candidate for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials. Its complex structure and functional groups make it a candidate for the synthesis of polymers or other advanced materials.
Mecanismo De Acción
The mechanism of action of 8-METHOXY-5-METHYL-3-(3-METHYLPHENYL)-1-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE is not well understood. its structure suggests it could interact with various molecular targets, including enzymes and receptors. The presence of multiple aromatic rings and functional groups suggests it could participate in π-π interactions, hydrogen bonding, and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
8-METHOXY-5-METHYL-3-(3-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE: Lacks the pyrido[1,2-a]pyrimidine moiety.
5-METHYL-3-(3-METHYLPHENYL)-1-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE: Lacks the methoxy group.
8-METHOXY-3-(3-METHYLPHENYL)-1-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE: Lacks the methyl group on the indole ring.
Uniqueness
The unique combination of the pyrido[1,2-a]pyrimidine and pyrimido[5,4-b]indole cores, along with the specific functional groups, makes 8-METHOXY-5-METHYL-3-(3-METHYLPHENYL)-1-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE distinct from other similar compounds
Propiedades
Fórmula molecular |
C28H23N5O4 |
|---|---|
Peso molecular |
493.5 g/mol |
Nombre IUPAC |
8-methoxy-5-methyl-3-(3-methylphenyl)-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]pyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C28H23N5O4/c1-17-7-6-8-19(13-17)33-27(35)26-25(21-15-20(37-3)10-11-22(21)30(26)2)32(28(33)36)16-18-14-24(34)31-12-5-4-9-23(31)29-18/h4-15H,16H2,1-3H3 |
Clave InChI |
CJIARDDHAKIWFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=C(N3C)C=CC(=C4)OC)N(C2=O)CC5=CC(=O)N6C=CC=CC6=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxybenzyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B11286613.png)

![1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B11286628.png)
![N-(4-chlorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11286633.png)
![3-phenyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11286637.png)
![3-(4-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11286642.png)

![Ethyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B11286654.png)
![N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11286661.png)
![N-(4-chlorophenyl)-5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11286668.png)
![5-(2-fluorophenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11286675.png)
![2-Methoxyethyl 7-(3-chloro-2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11286679.png)

![2-{2-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B11286681.png)
